molecular formula C21H26N2O3S B15151356 1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one

1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one

Cat. No.: B15151356
M. Wt: 386.5 g/mol
InChI Key: FRIQOPCSSOLWOF-UHFFFAOYSA-N
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Description

1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one is a synthetic organic compound that features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution Reactions: The piperazine ring is then functionalized with a 4-methylbenzenesulfonyl group and a 4-methylphenyl group through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with both a 4-methylbenzenesulfonyl group and a 4-methylphenyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

3-(4-methylphenyl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H26N2O3S/c1-17-3-7-19(8-4-17)9-12-21(24)22-13-15-23(16-14-22)27(25,26)20-10-5-18(2)6-11-20/h3-8,10-11H,9,12-16H2,1-2H3

InChI Key

FRIQOPCSSOLWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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